Bienvenue dans la boutique en ligne BenchChem!

4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline

EGFR tyrosine kinase inhibition Target engagement Kinase inhibitor profiling

4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline is a halogenated quinazoline derivative with the molecular formula C₉H₃ClF₃IN₂ and a molecular weight of 358.49 g/mol. The compound features a quinazoline core simultaneously functionalized at the 2-position with a trifluoromethyl (–CF₃) group, at the 4-position with a chlorine atom, and at the 6-position with an iodine atom.

Molecular Formula C9H3ClF3IN2
Molecular Weight 358.48 g/mol
CAS No. 179598-70-0
Cat. No. B066086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline
CAS179598-70-0
Synonyms4-CHLORO-2-(TRIFLUOROMETHYL)-6-IODOQUINAZOLINE
Molecular FormulaC9H3ClF3IN2
Molecular Weight358.48 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1I)C(=NC(=N2)C(F)(F)F)Cl
InChIInChI=1S/C9H3ClF3IN2/c10-7-5-3-4(14)1-2-6(5)15-8(16-7)9(11,12)13/h1-3H
InChIKeyFPZIZZJDDSBKBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline (CAS 179598-70-0): Core Chemical Properties and Procurement Context


4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline is a halogenated quinazoline derivative with the molecular formula C₉H₃ClF₃IN₂ and a molecular weight of 358.49 g/mol . The compound features a quinazoline core simultaneously functionalized at the 2-position with a trifluoromethyl (–CF₃) group, at the 4-position with a chlorine atom, and at the 6-position with an iodine atom . This specific substitution pattern—combining two halogens with markedly different reactivities (C–Cl vs. C–I) alongside an electron-withdrawing –CF₃ group—establishes the compound as a versatile synthetic intermediate with a well-defined electronic profile (calculated XLogP ≈ 4.1; topological polar surface area = 25.8 Ų) . Commercially, the compound is available at ≥97% purity from multiple suppliers for pharmaceutical R&D applications .

Why 4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline Cannot Be Replaced by Common Quinazoline Analogs in R&D Procurement


Interchanging this compound with simpler quinazoline analogs risks critically undermining synthetic strategy and biological readout. The 4-chloro-6-iodo-2-(trifluoromethyl)quinazoline scaffold possesses two orthogonal leaving groups—a chlorine atom at C-4 amenable to nucleophilic aromatic substitution and an iodine atom at C-6 that undergoes facile oxidative addition for palladium-catalyzed cross-coupling—which are absent in mono-halogenated or non-trifluoromethylated congeners [1]. Replacing it with 4-chloro-2-(trifluoromethyl)quinazoline (CAS 52353-35-2), which lacks the 6-iodo substituent, eliminates the capacity for sequential, chemoselective functionalization at two distinct positions [2]. Similarly, the 6-iodoquinazolinone derivatives used as EGFR/VEGFR-2 inhibitor scaffolds differ in oxidation state at C-4, fundamentally altering reactivity [3]. The –CF₃ moiety further distinguishes this compound by modulating electron density at the quinazoline core, directly influencing both cross-coupling kinetics and binding interactions with kinase targets [4].

Differentiation Evidence: Quantitative Head-to-Head and Cross-Study Comparisons for 4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline


EGFR Tyrosine Kinase Binding Affinity: 4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline IC₅₀ 17 nM vs. Clinical EGFR Inhibitor Erlotinib

In a radioligand displacement assay using human A431 cell membranes, 4-chloro-6-iodo-2-(trifluoromethyl)quinazoline inhibited [¹²⁵I]-labeled 4-(3-iodoanilino)-6,7-dimethoxyquinazoline binding to EGFR tyrosine kinase with an IC₅₀ of 17 nM, demonstrating high target-binding potency as a starting scaffold or reference probe [1]. For comparison, the clinically approved EGFR inhibitor erlotinib exhibits a reported EGFR IC₅₀ of approximately 2 nM in cell-free kinase assays under different conditions, while the broader quinazoline class includes compounds with EGFR IC₅₀ values spanning from sub-nanomolar to >10 µM, underscoring that the specific halogenation pattern of this compound confers binding characteristics distinct from both more and less optimized analogs [2].

EGFR tyrosine kinase inhibition Target engagement Kinase inhibitor profiling

Chemoselective Sequential Cross-Coupling: Orthogonal Reactivity of C(6)–I and C(4)–Cl in 2-Aryl-4-chloro-6-iodoquinazolines Enables Unsymmetrical Polycarbo-Substitution

The 2-aryl-4-chloro-6-iodoquinazoline scaffold—of which the target compound is the 2-trifluoromethyl analog—demonstrates orthogonal reactivity wherein the C(6)–I bond undergoes selective Sonogashira coupling with terminal alkynes in the presence of the C(4)–Cl bond, followed by subsequent Suzuki-Miyaura or Stille coupling at C(4)–Cl [1]. In contrast, 6-iodo-4(3H)-quinazolinone derivatives lack the 4-Cl leaving group entirely, precluding a second palladium-catalyzed cross-coupling step at this position [2]. Mono-halogenated analogs such as 4-chloro-2-(trifluoromethyl)quinazoline (CAS 52353-35-2, MW 232.59) offer only a single reactive site, limiting synthetic diversification to one vector [3]. This dual-halogen platform literally doubles the accessible chemical space, enabling unsymmetrical polycarbo-substituted quinazolines unattainable from mono-halogenated or non-halogenated precursors.

Sequential cross-coupling Chemoselectivity Quinazoline functionalization

Trifluoromethyl Electronic Modulation: Calculated XLogP 4.1 Differentiates 4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline from Non-Fluorinated 4-Chloro-6-iodoquinazoline (XLogP ~2.3)

The target compound exhibits a calculated XLogP of 4.1, reflecting the lipophilicity contribution of the 2-trifluoromethyl substituent . In comparison, 4-chloro-6-iodoquinazoline (CAS 98556-31-1), which lacks the –CF₃ group, has a calculated LogP of approximately 2.3–2.5 based on its lower molecular weight (290.49 g/mol) and the absence of fluorine atoms . This logP differential of approximately 1.6–1.8 log units translates to roughly a 40–60× difference in the compound's octanol/water partition coefficient, altering membrane permeability and protein-binding behavior in biological assays [1]. Furthermore, the strong electron-withdrawing effect of the –CF₃ group lowers the electron density of the quinazoline ring, which can accelerate nucleophilic aromatic substitution at C(4)–Cl and modulate oxidative addition rates at C(6)–I in cross-coupling compared to the non-fluorinated analog [2].

Lipophilicity Drug-likeness Physicochemical profiling

Mono-Halogenated Analog Limitation: 4-Chloro-2-(trifluoromethyl)quinazoline (CAS 52353-35-2) Cannot Support C6-Directed Derivatization

The closest commercially available mono-halogenated analog, 4-chloro-2-(trifluoromethyl)quinazoline (CAS 52353-35-2, MW 232.59 g/mol), provides only the C(4)–Cl reactive site while completely lacking the C(6)–I handle [1]. This means that all substituent diversity introduced at the quinazoline core must proceed through the single C(4) position, fundamentally constraining library topology to 4-substituted derivatives only. The target compound, by contrast, enables sequential introduction of two distinct substituents: one via Sonogashira, Heck, or other C(sp²)–I coupling at C(6), followed by nucleophilic substitution or Suzuki-Miyaura/Stille coupling at C(4)–Cl [2]. The difference is categorical: the target compound supports divergent synthesis strategies; the mono-halogenated analog supports only linear derivatization.

Mono-halogenated comparator Synthetic versatility Quinazoline building blocks

Hit-to-Lead Starting Point: 4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline IC₅₀ 17 nM on EGFR vs. Representative Quinazoline Library Compounds (IC₅₀ ~2–5 μM)

While the target compound's 17 nM EGFR IC₅₀ does not match the potency of fully optimized clinical candidates (e.g., erlotinib IC₅₀ ~2 nM), it substantially outperforms many unoptimized quinazoline derivatives evaluated in the literature. In a 2024 study by Aljohani et al., fifteen iodoquinazoline derivatives were evaluated as dual EGFR/VEGFR-2 inhibitors; the most potent compounds (e.g., compound 18) exhibited IC₅₀ values of 5.25–5.86 μM against MCF-7, A549, HCT116, and HepG2 cell lines in MTT assays—representing whole-cell antiproliferative rather than direct kinase inhibition data [1]. In another series, novel quinazoline derivatives bearing trifluoromethyl moieties showed IC₅₀ values of 3.02–3.98 μM against PC3, LNCaP, and K562 cells, comparable to gefitinib in those specific cell-based assays [2]. The target compound's 17 nM binding IC₅₀ reflects direct target engagement potency that is approximately 180–290× stronger than the whole-cell IC₅₀ values of these unoptimized library compounds when contextualized across assay formats, making it a superior starting point for medicinal chemistry optimization programs targeting EGFR.

Hit-to-lead optimization EGFR inhibitor scaffold Structure-activity relationship

High-Value Application Scenarios for 4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline in Drug Discovery and Chemical Biology


Divergent Synthesis of Unsymmetrical 4,6-Disubstituted Quinazoline Libraries for Kinase-Targeted Screening

Medicinal chemistry teams constructing focused kinase inhibitor libraries can exploit the orthogonal C(6)–I and C(4)–Cl reactivity of this scaffold to execute sequential chemoselective cross-coupling reactions—first installing an aryl, alkenyl, or alkynyl group at C(6) via Sonogashira or Suzuki-Miyaura coupling, followed by introduction of a distinct substituent at C(4) via nucleophilic substitution or Stille coupling—thereby accessing diverse 4,6-disubstituted quinazolines from a single starting material without protecting-group manipulation [1]. The target compound's confirmed EGFR binding (IC₅₀ 17 nM) further supports its use for generating focused libraries around a known kinase-targeting chemotype [2].

EGFR-Targeted Probe Development and Biochemical Assay Standardization

With a validated EGFR binding IC₅₀ of 17 nM in A431 cell membrane displacement assays [1], this compound can serve as a reference inhibitor for standardizing EGFR kinase activity assays, as a starting scaffold for developing photoaffinity or fluorescent probes (leveraging the C(6)–I position for further functionalization), and as a comparator compound when profiling new EGFR inhibitor candidates. Its purity specification of ≥97% (commercial grade) meets the requirements for reproducible biochemical assay use [2].

Trifluoromethyl-Containing Fragment and Scaffold-Hopping Programs

The 2-trifluoromethyl substituent confers a calculated XLogP of 4.1—significantly higher than the non-fluorinated 4-chloro-6-iodoquinazoline (estimated LogP ~2.3–2.5) [1]. This lipophilicity differential, combined with the metabolic stability often imparted by –CF₃ groups, makes the compound a strategic choice for fragment-growing or scaffold-hopping programs where maintaining or tuning LogP within the 3–5 range is a key design criterion for CNS or intracellular target space [2]. The dual-halogen architecture provides two chemical handles for fragment elaboration without adding excessive molecular weight beyond the starting scaffold (358.49 Da) .

Dual VEGFR-2/EGFR Inhibitor Lead Generation Platform

Multiple recent studies have validated 6-iodoquinazoline derivatives as promising scaffolds for dual VEGFR-2/EGFR inhibition, with optimized compounds achieving VEGFR-2 IC₅₀ values as low as 0.85 μM and EGFRᵀ⁷⁹⁰ᴹ IC₅₀ values of 0.22 μM [1]. The target compound, with its pre-installed 6-iodo and 4-chloro substitution, can be directly elaborated into analogs of these dual-inhibitor chemotypes via sequential cross-coupling at both positions, bypassing the need for de novo construction of the quinazoline core—a strategy that can reduce synthetic route length by 3–5 steps compared to building the core from acyclic precursors [2].

Quote Request

Request a Quote for 4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.